4-Morpholineethanamine, N-(6-(2-methoxyphenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride
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Overview
Description
4-Morpholineethanamine, N-(6-(2-methoxyphenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride is a complex organic compound that features a morpholine ring, an ethanamine chain, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(6-(2-methoxyphenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The pyridazinyl group can be introduced through a series of nitration, reduction, and cyclization reactions. The final step involves the coupling of the morpholine and pyridazinyl intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineethanamine, N-(6-(2-methoxyphenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Morpholineethanamine, N-(6-(2-methoxyphenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(6-(2-methoxyphenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
Pyridazine: A heterocyclic compound with a similar pyridazinyl group.
Ethanamine: A simple amine with a similar ethanamine chain.
Uniqueness
4-Morpholineethanamine, N-(6-(2-methoxyphenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
118269-95-7 |
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Molecular Formula |
C18H26Cl2N4O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4O2.2ClH/c1-14-13-16(15-5-3-4-6-17(15)23-2)20-21-18(14)19-7-8-22-9-11-24-12-10-22;;/h3-6,13H,7-12H2,1-2H3,(H,19,21);2*1H |
InChI Key |
ABEJBIAAMDMKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3OC.Cl.Cl |
Origin of Product |
United States |
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